
美瑞替滨
描述
美瑞他滨,也称为RG-7128,是一种抗病毒药物,属于核苷类似物类。它被开发用于治疗丙型肝炎,作为一种NS5B RNA聚合酶抑制剂。尽管在临床试验中显示出良好的安全性,但它作为单一药物使用效果不足。 美瑞他滨已被证明在联合治疗中可以增强其他抗病毒药物的疗效 .
科学研究应用
美瑞他滨因其抗病毒特性而被广泛研究,特别是针对丙型肝炎病毒。它是HCV NS5B RNA依赖性RNA聚合酶的有效抑制剂,该酶是病毒复制所必需的。美瑞他滨还被研究用于与其他抗病毒药物联合治疗,以提高其疗效。
作用机制
美瑞他滨通过抑制丙型肝炎病毒的NS5B RNA聚合酶发挥抗病毒作用。作为一种前体药物,它在体内转化为其活性形式PSI-6130。PSI-6130是一种嘧啶核苷类似物,模拟病毒RNA聚合酶的天然底物,从而掺入病毒RNA并导致链终止。 这阻止了病毒复制和传播 .
生化分析
Biochemical Properties
Mericitabine plays a crucial role in biochemical reactions by inhibiting the NS5B RNA polymerase of the hepatitis C virus (HCV). This enzyme is essential for the replication of HCV RNA. Mericitabine is a prodrug of PSI-6130, which is converted through phosphorylation by cellular kinases to an active 5′-triphosphate metabolite. This metabolite inhibits the NS5B RNA polymerase, thereby preventing viral replication . The interaction between Mericitabine and the NS5B RNA polymerase is highly specific, and the drug shows minimal cytotoxicity .
Cellular Effects
Mericitabine has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the replication of HCV RNA, which is crucial for the survival and proliferation of the virus within host cells. This inhibition leads to a reduction in viral load and an improvement in liver function in patients with chronic hepatitis C . Additionally, Mericitabine has been shown to affect cell signaling pathways and gene expression related to viral replication and immune response .
Molecular Mechanism
The molecular mechanism of Mericitabine involves its conversion to an active 5′-triphosphate metabolite, which then inhibits the NS5B RNA polymerase of HCV. This inhibition prevents the synthesis of viral RNA, thereby blocking the replication of the virus . The binding interaction between the active metabolite of Mericitabine and the NS5B RNA polymerase is highly specific, leading to effective inhibition of the enzyme’s activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mericitabine have been observed to change over time. The drug is rapidly absorbed and converted to its active form, which then exerts its antiviral effects. Studies have shown that Mericitabine maintains its stability and efficacy over time, with minimal degradation . Long-term effects on cellular function include sustained inhibition of viral replication and improvement in liver function in patients with chronic hepatitis C .
Dosage Effects in Animal Models
The effects of Mericitabine vary with different dosages in animal models. Studies have shown that higher doses of Mericitabine result in greater inhibition of viral replication and a more significant reduction in viral load . At very high doses, Mericitabine may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage that maximizes efficacy while minimizing adverse effects.
Metabolic Pathways
Mericitabine is involved in several metabolic pathways. After oral administration, it is rapidly absorbed and converted to its active form, PSI-6130, by cellular kinases. PSI-6130 is then phosphorylated to its active 5′-triphosphate metabolite, which inhibits the NS5B RNA polymerase of HCV . The major route of elimination for the active metabolite is renal excretion, with a smaller portion excreted in feces .
Transport and Distribution
Mericitabine is transported and distributed within cells and tissues through various mechanisms. After absorption, it is taken up by hepatocytes, where it is converted to its active form. The active metabolite is then distributed to other tissues, where it exerts its antiviral effects . The transport and distribution of Mericitabine are facilitated by specific transporters and binding proteins that ensure its effective delivery to target cells .
Subcellular Localization
The subcellular localization of Mericitabine is primarily within the cytoplasm of hepatocytes, where it is converted to its active form and exerts its antiviral effects. The active metabolite of Mericitabine is directed to specific compartments within the cell, including the endoplasmic reticulum and the nucleus, where it inhibits the NS5B RNA polymerase of HCV . This localization is facilitated by targeting signals and post-translational modifications that direct the active metabolite to its site of action.
准备方法
美瑞他滨通过一系列化学反应从化合物PSI-6130开始合成。合成路线包括制备胞嘧啶核苷类似物的3’,5’-二异丁酰酯前体药物。 该过程包括胞嘧啶核苷的氟化和甲基化,然后酯化生成美瑞他滨 .
化学反应分析
相似化合物的比较
美瑞他滨与其他核苷类似物如索非布韦和伐拉匹替滨类似。这些化合物也抑制丙型肝炎病毒的RNA聚合酶,但它们的化学结构和药代动力学特性不同。例如,索非布韦是尿嘧啶类似物,而美瑞他滨是胞嘧啶类似物。 美瑞他滨独特的氟和甲基基团有助于其独特的抗病毒活性和药理学特性 .
类似化合物包括:
- 索非布韦
- 伐拉匹替滨
- ALS-8112
属性
IUPAC Name |
[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-4-methyl-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O6/c1-9(2)14(23)26-8-11-13(28-15(24)10(3)4)18(5,19)16(27-11)22-7-6-12(20)21-17(22)25/h6-7,9-11,13,16H,8H2,1-5H3,(H2,20,21,25)/t11-,13-,16-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLESJYFEMSJZLZ-MAAOGQSESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(C)F)OC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=NC2=O)N)(C)F)OC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201025655 | |
| Record name | 2'-Fluoro-2'-methyl-3',5'-diisobutyryldeoxycytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
940908-79-2 | |
| Record name | Mericitabine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=940908-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mericitabine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0940908792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mericitabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12045 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2'-Fluoro-2'-methyl-3',5'-diisobutyryldeoxycytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MERICITABINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA63JX8X52 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


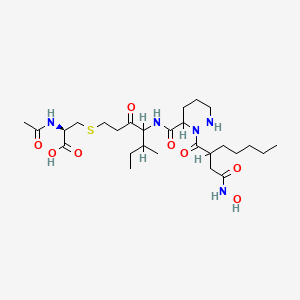
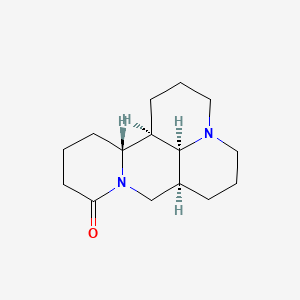
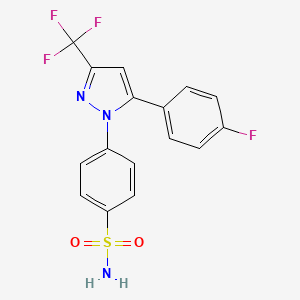
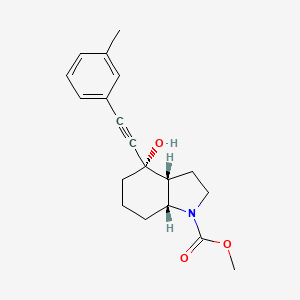
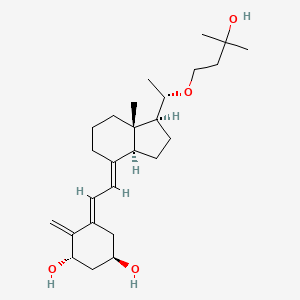
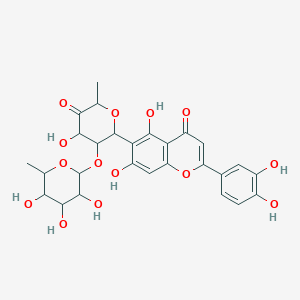
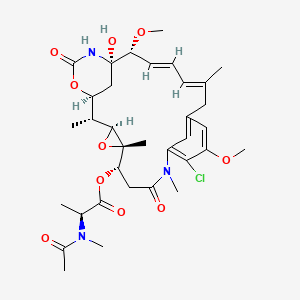
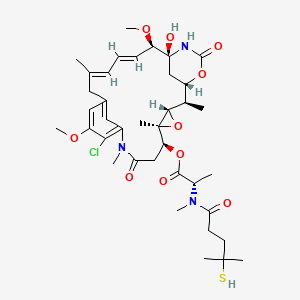
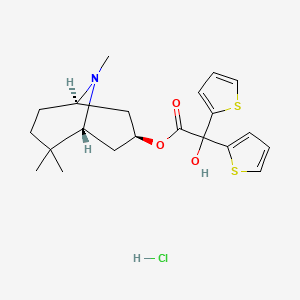
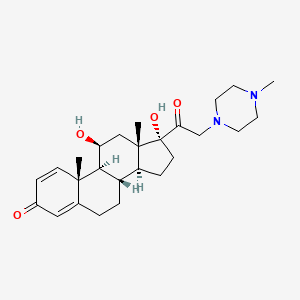
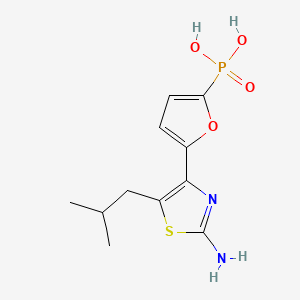

![3-[4-[diethyl(methyl)azaniumyl]phenyl]propyl-diethyl-methylazanium;diiodide](/img/structure/B1676237.png)
![[4-[4-[diethyl(methyl)azaniumyl]butyl]phenyl]-diethyl-methylazanium;diiodide](/img/structure/B1676238.png)
